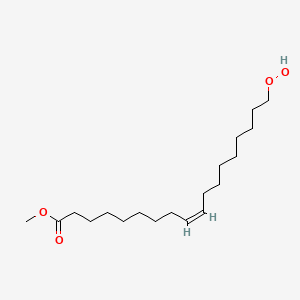

Methyl oleate hydroperoxide

Description

Structure

2D Structure

Properties

CAS No. |

25155-13-9 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

methyl (Z)-18-hydroperoxyoctadec-9-enoate |

InChI |

InChI=1S/C19H36O4/c1-22-19(20)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-23-21/h2-3,21H,4-18H2,1H3/b3-2- |

InChI Key |

PCKMRKQLJOHPRP-IHWYPQMZSA-N |

SMILES |

COC(=O)CCCCCCCC=CCCCCCCCCOO |

Isomeric SMILES |

COC(=O)CCCCCCC/C=C\CCCCCCCCOO |

Canonical SMILES |

COC(=O)CCCCCCCC=CCCCCCCCCOO |

Synonyms |

methyl oleate hydroperoxide |

Origin of Product |

United States |

Formation Mechanisms and Biosynthesis Pathways of Methyl Oleate Hydroperoxide

Autoxidative Generation Pathways of Methyl Oleate (B1233923) Hydroperoxide

Autoxidation is a non-enzymatic process involving the reaction of unsaturated fatty acid esters with molecular oxygen. researchgate.net It proceeds via a free radical chain reaction, which can be divided into three distinct stages: initiation, propagation, and termination. wikipedia.org

Radical Initiation and Propagation Processes in Unsaturated Fatty Acid Esters

The initiation of autoxidation in methyl oleate involves the formation of a free radical. This process can be triggered by various factors, including heat, light (particularly UV radiation), or the presence of transition metal ions. mdpi.com These initiators facilitate the abstraction of a hydrogen atom from a carbon atom adjacent to the double bond (the allylic position) in the methyl oleate molecule, forming an alkyl radical (R•). smolecule.comnih.gov The C-H bonds at the allylic positions (C-8 and C-11) in methyl oleate are weaker and therefore more susceptible to abstraction. nih.gov

Once an alkyl radical is formed, the propagation phase of the chain reaction begins. The carbon-centered radical rapidly reacts with triplet molecular oxygen (³O₂) to form a peroxyl radical (ROO•). smolecule.comannualreviews.org This peroxyl radical is then capable of abstracting a hydrogen atom from another unsaturated methyl oleate molecule, thereby generating a new alkyl radical and a hydroperoxide (ROOH). wikipedia.org This cycle of alkyl radical formation, reaction with oxygen to form a peroxyl radical, and subsequent hydrogen abstraction to form a hydroperoxide can repeat, propagating the chain reaction. mdpi.com

Electron spin resonance spectroscopy has been instrumental in identifying the various radical species involved in the autoxidation of methyl oleate, which include alkyl, peroxyl, and alkoxy radicals. smolecule.com

Molecular Oxygen Addition and Subsequent Hydroperoxide Formation

The addition of molecular oxygen to the alkyl radical is a crucial step in the formation of methyl oleate hydroperoxide. smolecule.com The reaction between the alkyl radical and triplet oxygen is extremely rapid. annualreviews.org The resulting peroxyl radical is a key intermediate that drives the propagation of the autoxidation chain reaction. wikipedia.org

The peroxyl radical abstracts a hydrogen atom from another methyl oleate molecule to form the hydroperoxide. smolecule.com In the case of methyl oleate, this results in a mixture of isomeric hydroperoxides, primarily at the 8, 9, 10, and 11 positions along the fatty acid chain. The initial abstraction of a hydrogen atom from C-8 or C-11 leads to the formation of allylic radicals. Oxygen then adds to these radicals, and subsequent hydrogen abstraction yields the corresponding hydroperoxides. nih.gov Studies have shown that during the autoxidation of methyl oleate, a cis-trans isomerization can occur, leading to the formation of trans peroxides. bohrium.com

Influence of Environmental Parameters on Autoxidation Kinetics and Isomer Distribution

The rate of autoxidation of methyl oleate and the distribution of the resulting hydroperoxide isomers are significantly influenced by several environmental factors.

Temperature: An increase in temperature generally accelerates the rate of autoxidation. annualreviews.org Higher temperatures provide the necessary energy to overcome the activation energy barrier for the initiation step and also promote the decomposition of hydroperoxides, which can lead to the formation of more free radicals, further accelerating the reaction. smolecule.comannualreviews.org The activation energies for the autoxidation of methyl oleate typically range from 80 to 120 kJ/mol. smolecule.com

Oxygen Concentration: The availability of oxygen is a critical factor, as it is a primary reactant. annualreviews.org At low oxygen concentrations, the rate of oxidation is dependent on the oxygen pressure. However, at higher concentrations, the rate becomes independent of oxygen pressure as the reaction of alkyl radicals with oxygen becomes saturated.

Presence of Initiators and Inhibitors: As mentioned, transition metal ions (like iron and copper) and light can act as pro-oxidants, initiating the radical chain reaction. mdpi.com Conversely, antioxidants can inhibit autoxidation by scavenging free radicals. For instance, α-tocopherol (Vitamin E) can donate a hydrogen atom to the peroxyl radical, thereby breaking the chain reaction. nih.gov

Water Activity: The presence of water can influence autoxidation in complex ways. At very low water activity, the rate can be high due to the increased catalytic activity of metal ions. As water activity increases, it can hydrate (B1144303) metal ions and form a protective layer, thus reducing the oxidation rate. However, at very high water activity, the mobility of reactants can increase, potentially accelerating oxidation.

Table 1: Influence of Environmental Parameters on Methyl Oleate Autoxidation

| Parameter | Effect on Autoxidation Rate | Mechanism |

|---|---|---|

| Temperature | Increases | Provides activation energy for initiation and hydroperoxide decomposition. smolecule.comannualreviews.org |

| Oxygen Concentration | Increases (up to a saturation point) | Oxygen is a key reactant in the formation of peroxyl radicals. annualreviews.org |

| Light (UV) | Increases | Acts as an initiator by promoting radical formation. mdpi.com |

| Transition Metals | Increases | Catalyze the decomposition of hydroperoxides to form more radicals. mdpi.com |

| Antioxidants | Decreases | Scavenge free radicals, breaking the chain reaction. nih.gov |

Enzymatic Synthesis Routes to this compound

In biological systems, the formation of hydroperoxides from fatty acids is often a highly specific and controlled process catalyzed by enzymes.

Lipoxygenase-Mediated Hydroperoxidation of Oleate Substrates

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. mdpi.com While lipoxygenases typically show high activity towards polyunsaturated fatty acids like linoleic and linolenic acid, some can also oxygenate monounsaturated fatty acids such as oleic acid, albeit often at a slower rate. nih.govresearchgate.net

The reaction mechanism involves the stereospecific abstraction of a hydrogen atom from a methylene (B1212753) group in the fatty acid chain, followed by the insertion of molecular oxygen to form a specific hydroperoxy fatty acid. mdpi.com For example, certain bacterial lipoxygenases have been shown to convert oleic acid into hydroperoxy derivatives. nih.gov The resulting hydroperoxides can then be further metabolized by other enzymes into a variety of biologically active compounds. nih.gov

Peroxygenase-Catalyzed Formation Pathways

Peroxygenases are a class of heme-thiolate proteins, often belonging to the cytochrome P450 superfamily, that can catalyze the transfer of an oxygen atom from a hydroperoxide or hydrogen peroxide to a wide range of substrates. wikipedia.orgacs.org While their primary role is often hydroxylation or epoxidation, they can also be involved in the formation of fatty acid hydroperoxides. acs.orgacs.org

The catalytic cycle of a P450 peroxygenase can utilize hydrogen peroxide to form a highly reactive iron-oxo species (Compound I), which can then abstract a hydrogen atom from a fatty acid, leading to the formation of a substrate radical. acs.org Subsequent reaction with molecular oxygen can then lead to the formation of a hydroperoxide. Some peroxygenases have been shown to directly catalyze the hydroxylation of fatty acids, and under certain conditions, this can lead to hydroperoxide intermediates.

Table 2: Comparison of Autoxidative and Enzymatic Hydroperoxide Formation

| Feature | Autoxidation | Enzymatic Synthesis (Lipoxygenase) |

|---|---|---|

| Catalyst | None (can be initiated by heat, light, metals) mdpi.com | Lipoxygenase enzyme mdpi.com |

| Specificity | Non-specific, produces a mixture of isomers. nih.gov | Regio- and stereospecific. mdpi.com |

| Reactants | Unsaturated fatty acid ester, molecular oxygen. smolecule.com | Unsaturated fatty acid, molecular oxygen. mdpi.com |

| Reaction Conditions | Can occur under ambient or harsh conditions. | Typically occurs under mild physiological conditions. |

| Products | Mixture of hydroperoxide isomers and secondary oxidation products. smolecule.com | Specific hydroperoxide isomer(s). mdpi.com |

Regio- and Stereoselectivity in Enzyme-Catalyzed Hydroperoxidation

Enzymatic hydroperoxidation of fatty acid esters like methyl oleate is predominantly carried out by lipoxygenases (LOX). These non-heme iron-containing dioxygenases exhibit remarkable control over the reaction's regio- and stereoselectivity, meaning they preferentially catalyze the insertion of oxygen at specific positions along the fatty acid chain and produce a specific stereoisomer. mdpi.commdpi.com

Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids that contain a (1Z, 4Z)-pentadiene system. mdpi.com While oleic acid lacks this specific structure, certain lipoxygenases can still oxygenate it, albeit often at lower rates than polyunsaturated fatty acids. The enzyme's active site binds the fatty acid substrate in a precise orientation. This binding dictates which allylic hydrogen is abstracted and from which face of the double bond the molecular oxygen attacks. This controlled process leads to the formation of specific hydroperoxide isomers. For instance, studies on linoleic acid oxidation by enzymes from corn germ show the formation of specific hydroxy-oxo fatty acids, which are derived from highly specific hydroperoxide precursors. nih.gov This enzymatic control results in a much less complex mixture of isomers compared to non-enzymatic autoxidation or photosensitized oxidation. The specific 13-lipoxygenases found in oilseed plants during lipid mobilization further highlight the high degree of specificity inherent in these enzymatic reactions. indexcopernicus.com

The result is the production of an enantiomerically pure hydroperoxide. This high level of selectivity is a hallmark of enzyme catalysis and contrasts sharply with the complex mixtures of isomers typically produced by free radical or singlet oxygen-mediated oxidation pathways.

Photosensitized Oxidation Pathways Yielding this compound

Photosensitized oxidation is a major pathway for the formation of this compound, occurring when methyl oleate is exposed to light in the presence of a photosensitizer and oxygen. acs.orgnih.gov A photosensitizer is a molecule that absorbs light energy and transfers it to other molecules, initiating oxidation. This process can occur through two primary mechanisms, known as Type I and Type II reactions. nih.govnih.gov

Singlet Oxygen Reactions with Oleate Esters

The most common photosensitized pathway for lipids is the Type II reaction, which involves singlet molecular oxygen (¹O₂). nih.gov In this process, the photosensitizer absorbs light, transitions to an excited triplet state, and then transfers its energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂). acs.org

Singlet oxygen reacts directly with the double bond of methyl oleate via a concerted, pericyclic mechanism known as the Schenck "ene" reaction. nih.govmdpi.com This reaction involves the attack of singlet oxygen on one of the carbons of the double bond (C-9 or C-10), with the simultaneous abstraction of an allylic hydrogen atom from the adjacent carbon (C-8 or C-11) and a shift of the double bond. This process yields two primary allylic hydroperoxide isomers: 9-hydroperoxy-trans-10-octadecenoate and 10-hydroperoxy-cis-8-octadecenoate. researchgate.net A key characteristic of the singlet oxygen ene reaction is that it produces allylic hydroperoxides where the newly formed double bond is in the trans (E) configuration. nih.gov

The reactivity of methyl oleate with singlet oxygen has been quantified, showing distinct rate constants for the chemical reaction (formation of hydroperoxide) versus physical quenching (deactivation of singlet oxygen without reaction).

Table 1: Rate Constants for the Interaction of Singlet Oxygen with Methyl Oleate| Parameter | Value (M⁻¹ s⁻¹) | Description |

|---|---|---|

| Reactive Rate Constant (kR) | 2.43 x 10⁴ | Rate of chemical reaction leading to hydroperoxide formation. |

| Unreactive Quenching Constant (kQ) | 1.24 x 10⁴ | Rate of physical deactivation of singlet oxygen by methyl oleate. |

| kQ/kR Ratio | 0.51 | Ratio indicating the efficiency of the chemical reaction versus physical quenching. |

Mechanisms of Sensitizer-Induced Hydroperoxide Formation

Beyond the singlet oxygen pathway, hydroperoxides can also be formed via a Type I mechanism, which involves direct interaction between the excited photosensitizer and the substrate. acs.orgnih.gov

In the Type I pathway, the excited triplet state photosensitizer initiates oxidation by abstracting a hydrogen atom directly from an allylic position (C-8 or C-11) of the methyl oleate molecule. nih.gov This hydrogen abstraction generates a lipid carbon-centered radical (L•). This radical then reacts rapidly with ground-state molecular oxygen (³O₂) to form a lipid peroxyl radical (LOO•). The propagation of the radical chain continues when this peroxyl radical abstracts a hydrogen atom from another methyl oleate molecule, yielding a this compound (LOOH) and a new lipid radical. acs.org The bond dissociation energy for the allylic hydrogens in methyl oleate is approximately 79 kcal mol⁻¹, making them susceptible to abstraction by sufficiently energetic sensitizers. nih.gov

The Type II mechanism, as described previously, proceeds via the generation of singlet oxygen, which then reacts with the methyl oleate. nih.gov

The dominant pathway (Type I vs. Type II) depends on several factors, including the nature of the photosensitizer, the concentrations of the substrate and oxygen, and the reaction environment. For many sensitizers, the rate of energy transfer to oxygen to form ¹O₂ (Type II) is much faster than the rate of direct hydrogen abstraction from a monounsaturated substrate like methyl oleate (Type I). For example, the rate constant for hydrogen abstraction from methyl oleate by the excited triplet state of riboflavin (B1680620) is in the magnitude of 10⁴ M⁻¹ s⁻¹, which is orders of magnitude smaller than the quenching rate of excited triplet states by oxygen. nih.gov This suggests that the singlet oxygen pathway is often the major route unless oxygen is limited or the sensitizer (B1316253) is in very close proximity to the lipid. nih.gov

Table 2: Comparison of Type I and Type II Photosensitized Oxidation of Methyl Oleate| Feature | Type I Mechanism | Type II Mechanism |

|---|---|---|

| Initial Step | Excited sensitizer abstracts H• from methyl oleate. | Excited sensitizer transfers energy to ³O₂ to form ¹O₂. |

| Primary Oxidant | Excited Photosensitizer | Singlet Oxygen (¹O₂) |

| Key Intermediate | Lipid alkyl radical (L•), Lipid peroxyl radical (LOO•) | Singlet Oxygen (¹O₂) |

| Reaction with Methyl Oleate | Free radical chain reaction | Concerted 'ene' reaction |

| Isomeric Products | Mixture of 8-, 9-, 10-, and 11-hydroperoxides (E and Z isomers) | Mainly 9- and 10-hydroperoxides with a trans double bond |

Other Initiating Reactions and Their Contributions to this compound Formation

Apart from enzymatic and photosensitized pathways, methyl oleate hydroperoxides are commonly formed through autoxidation, a free-radical chain reaction that does not require light or enzymes but can be initiated by other factors. gerli.com This process is classically divided into three stages: initiation, propagation, and termination. wikipedia.org

Initiation: This first step involves the formation of an initial lipid radical (L•). In a highly purified system, this can be the rate-limiting step. The initiation of autoxidation can be triggered by various factors:

Heat or Light: Thermal or photolytic energy can cause the homolytic cleavage of C-H bonds.

Trace Metals: Transition metals like iron or copper can catalyze the decomposition of pre-existing trace hydroperoxides into reactive radicals, which then initiate new chains. gerli.com

Reactive Oxygen Species (ROS): Highly reactive species such as the hydroxyl radical (•OH) can readily abstract an allylic hydrogen atom from C-8 or C-11 of the methyl oleate chain to form the initial carbon-centered radical. gerli.comwikipedia.org

Propagation: Once a lipid radical (L•) is formed, it rapidly reacts with ground-state molecular oxygen (³O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical is capable of abstracting a hydrogen atom from an allylic position of another methyl oleate molecule. This step is the core of the chain reaction, as it forms a stable this compound (LOOH) and simultaneously generates a new lipid radical (L•), which continues the chain. gerli.comwikipedia.org The autoxidation of methyl oleate is often characterized by an induction period, after which the reaction becomes autocatalytic as the hydroperoxides formed begin to decompose and initiate new chains. rsc.org

Unlike the more specific enzymatic and singlet oxygen pathways, autoxidation produces a complex mixture of hydroperoxide isomers. Abstraction of a hydrogen atom from C-8 or C-11 leads to allylic radicals that can rearrange. Subsequent attack by oxygen results in a mixture of four positional isomers: 8-, 9-, 10-, and 11-hydroperoxides, each of which can exist as different geometric (cis/trans) and stereoisomers. nih.gov

Chemical Reactivity and Transformation Pathways of Methyl Oleate Hydroperoxide

Homolytic Cleavage and Radical Generation from Methyl Oleate (B1233923) Hydroperoxide

Homolytic cleavage of the peroxide bond (O-O) in methyl oleate hydroperoxide is a key process, particularly under thermal conditions, that initiates and propagates further oxidative reactions. This cleavage results in the formation of highly reactive radical species. mdpi.comhelsinki.fi

The O-O bond in the hydroperoxide group is thermodynamically weaker than the O-H bond, making its cleavage to form an alkoxyl radical (LO•) and a hydroxyl radical (•OH) a more favored decomposition pathway. mdpi.com The thermal decomposition of methyl oleate hydroperoxides primarily yields alkoxyl radicals. helsinki.firesearchgate.net This process is a major route for the formation of volatile oxidation products through subsequent carbon-carbon bond scission. helsinki.fi

Alternatively, homolytic cleavage of the O-H bond can occur, though less readily, to produce a peroxyl radical (LOO•). researchgate.net Peroxyl radicals are the main chain-carrying species in autoxidation reactions when sufficient oxygen is present. helsinki.fi The formation of peroxyl radicals can also occur from pre-existing hydroperoxides, which can then participate in further oxidation reactions identical to those in the initial autoxidation process. researchgate.net

Once formed, alkoxyl and peroxyl radicals drive a cascade of secondary radical chain reactions. Alkoxyl radicals derived from this compound can undergo β-scission, a process that cleaves the carbon-carbon bond adjacent to the radical. researchgate.net This scission is a significant pathway leading to the formation of low molecular weight volatile compounds, such as aldehydes, as well as non-volatile products like short-chain glycerol-bound aldehydes and acids. researchgate.net The position of the alkoxyl radical influences the cleavage pattern, with scission between the radical and the double bond being a preferential route. researchgate.net

Peroxyl radicals propagate the chain reaction primarily by abstracting a hydrogen atom from another lipid molecule, generating a new lipid radical and a hydroperoxide. nih.gov This reaction is often the rate-limiting step in lipid peroxidation. nih.gov Besides hydrogen abstraction, peroxyl radicals can undergo other reactions, including intramolecular rearrangement to form cyclic peroxides. researchgate.net These secondary reactions contribute to the complexity of the product mixture resulting from the decomposition of this compound. helsinki.firesearchgate.net

Heterolytic Cleavage and Acid-Catalyzed Transformations of this compound

In addition to homolytic cleavage, this compound can undergo heterolytic cleavage, particularly in the presence of acids. This pathway involves the ionic scission of the O-O bond and leads to non-radical transformation products.

Acid-catalyzed rearrangement of hydroperoxides is a known transformation pathway. beilstein-journals.org For instance, the decomposition of hydroperoxides on a Celite/dinitrophenylhydrazine-hydrochloric acid column converts them into dinitrophenylhydrazones of aldehydes and aldehyde esters. capes.gov.br This indicates that under acidic conditions, the hydroperoxide can decompose to form carbonyl compounds. The mechanism of acid-catalyzed transformations can involve protonation of the hydroperoxide group, followed by the elimination of water and rearrangement to form a carbocation intermediate, which can then react further to yield various products. beilstein-journals.org This type of cleavage, sometimes referred to as Hock cleavage, is a recognized degradation pathway for hydroperoxides under certain conditions. mdpi.comnih.gov

Metal-Catalyzed Decomposition and Redox Reactions of this compound

The decomposition of this compound is significantly influenced by the presence of metal ions, particularly transition metals, which can act as catalysts. helsinki.fihelsinki.fi

Transition metal ions with variable oxidation states, such as iron and copper, can accelerate the decomposition of hydroperoxides through redox reactions. nih.gov These metals can participate in one-electron transfer reactions, leading to the homolytic scission of the hydroperoxide. For example, a metal ion in a lower oxidation state (e.g., Fe²⁺) can react with the hydroperoxide to produce an alkoxyl radical and a hydroxyl ion, with the metal being oxidized (e.g., to Fe³⁺). Conversely, a metal ion in a higher oxidation state (e.g., Fe³⁺) can react with a hydroperoxide to generate a peroxyl radical and a proton, while the metal is reduced. helsinki.fi This catalytic cycle can dramatically increase the rate of radical formation and subsequent oxidation reactions. helsinki.fihelsinki.fi The presence of trace metals in reaction systems, such as on silica (B1680970) gel surfaces, has been shown to increase the rate of surface oxidation by speeding up free radical initiation. researchgate.net

The reactivity of different transition metals can vary. For instance, in the epoxidation of methyl linoleate (B1235992), vanadium and titanium have been shown to catalyze epoxidation. researchgate.net In other systems, ruthenium, tungsten, and iron have been used as catalysts for oxidative cleavage reactions with hydrogen peroxide. researchgate.net

The catalytic activity of metal ions in hydroperoxide decomposition is intimately linked to their coordination chemistry. The formation of a coordination complex between the metal ion and the hydroperoxide is often a prerequisite for the catalytic reaction. For example, in epoxidation reactions catalyzed by titanium-silica catalysts, the reaction is believed to proceed through the formation of a Ti-hydroperoxo complex. researchgate.net

In reactions involving vanadium and molybdenum, peroxo complexes of these metals are key reactive species. scispace.com The coordination environment of the metal ion, including the nature of the ligands, can significantly influence the catalytic activity and the selectivity of the reaction pathway, determining whether the reaction proceeds via epoxidation, cleavage, or other transformations. uu.nl

Data Tables

Table 1: Major Volatile Compounds from Thermal Decomposition of Methyl Oleate Hydroperoxides

| Compound Class | Specific Compounds Identified |

| Aldehydes | Saturated aldehydes researchgate.net |

| Aldehyde Esters | Methyl 9-oxononanoate (B1257084) mdpi.com |

This table summarizes the major classes of volatile compounds identified from the thermal decomposition of methyl oleate hydroperoxides, as reported in the cited literature.

Table 2: Influence of Catalysts on Methyl Oleate Transformations

| Catalyst System | Reaction Type | Primary Products | Reference |

| Ruthenium precursor with dipicolinic acid | Oxidative Cleavage | Azelaic acid monomethyl ester | researchgate.net |

| Celite/dinitrophenylhydrazine-hydrochloric acid | Decomposition | Aldehydes, Aldehyde esters | capes.gov.br |

| Titanium-silica (Ti/MCM-41) | Epoxidation | Methyl epoxystearate (cis-isomer favored) | rsc.orgcnr.it |

| Vanadium and Titanium ions | Epoxidation | Epoxy fatty acids | researchgate.net |

This table illustrates how different catalytic systems direct the transformation of methyl oleate and its hydroperoxide toward specific products.

Reductive Pathways of this compound

Methyl oleate hydroperoxides can be readily reduced to their corresponding hydroxy derivatives, which are more stable and amenable to analysis. This reduction is a crucial step in the characterization and quantification of the primary products of lipid oxidation. Common reducing agents include sodium borohydride (B1222165) and stannous chloride. The resulting methyl hydroxyoctadecenoates can then be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization, typically as trimethylsilyl (B98337) (TMS) ethers. This allows for the separation and identification of the different positional isomers of the original hydroperoxides. iastate.edudss.go.th

The reduction process is not only a tool for analysis but can also be influenced by reaction conditions to favor the formation of specific products. For instance, the catalytic conversion of methyl oleate hydroperoxides using an organosoluble ammonium (B1175870) molybdate (B1676688) salt can yield either the corresponding alcohols or enones with high selectivity depending on the reaction conditions. acs.org Gentle heating in toluene (B28343) at 80°C primarily produces the enone, while the presence of triethylamine (B128534) at 40°C shifts the product ratio significantly in favor of the alcohol. acs.org

The isomeric composition of the hydroxy derivatives provides insight into the initial oxidation mechanism. In the autoxidation of methyl oleate, four primary allylic hydroperoxides are formed, with the hydroperoxy group located on carbons 8, 9, 10, or 11. researchgate.net Subsequent reduction yields a mixture of the corresponding methyl hydroxyoctadecenoates. The relative abundance of these isomers can vary, with some studies reporting higher concentrations of the 8- and 11-isomers compared to the 9- and 10-isomers. iastate.edu

Table 1: Isomer Composition of Methyl Oleate Hydroperoxides Following Reduction

| Isomer | Reported Percentage Range |

| 8-hydroxy | 27% - higher than 9- & 10-isomers |

| 9-hydroxy | 23% - lower than 8- & 11-isomers |

| 10-hydroxy | 23% - lower than 8- & 11-isomers |

| 11-hydroxy | 27% - higher than 9- & 10-isomers |

Data compiled from multiple research findings. iastate.eduresearchgate.net

Antioxidants play a critical role in mitigating the detrimental effects of lipid peroxidation by scavenging the chain-propagating peroxyl radicals (ROO•) formed from methyl oleate hydroperoxides. The effectiveness of an antioxidant is determined by its ability to donate a hydrogen atom to the peroxyl radical, thereby converting it to a more stable hydroperoxide and terminating the radical chain reaction. The kinetics of this scavenging process are crucial for understanding the protective capacity of different antioxidants.

The rate constant of the reaction between a peroxyl radical and an antioxidant (kinh) is a key parameter in evaluating antioxidant activity. Phenolic compounds, such as caffeic acid and its derivatives, are known to be effective chain-breaking antioxidants. tandfonline.com Their efficiency is related to the stability of the resulting antioxidant radical. For instance, the presence of multiple hydroxyl groups and their positions on the aromatic ring can significantly influence the radical scavenging activity. tandfonline.com

The kinetics of antioxidant-mediated scavenging can be studied by monitoring the consumption of oxygen or the formation of hydroperoxides over time in the presence and absence of the antioxidant. researchgate.netdoi.org The length of the induction period, during which oxidation is suppressed, is a common measure of antioxidant effectiveness.

Table 2: Kinetic Parameters for the Peroxidation of Fatty Acid Methyl Esters

| Fatty Acid Methyl Ester | Propagation Rate Constant (kp) (M-1s-1) at 30°C |

| Methyl stearate (B1226849) (18:0) | ~0.8 |

| Methyl oleate (18:1) | 0.89 |

| Methyl linoleate (18:2) | 62.0 |

| Methyl linolenate (18:3) | 236.0 |

This table illustrates the increase in the propagation rate constant with the degree of unsaturation. nih.gov

Rearrangement Reactions and Formation of Secondary Oxidation Products from this compound

Methyl oleate hydroperoxides are relatively unstable and can undergo a variety of rearrangement and decomposition reactions, leading to a complex mixture of secondary oxidation products. These reactions are often initiated by the homolytic cleavage of the hydroperoxide group (O-OH bond), which has a low bond dissociation energy, to form an alkoxyl radical (RO•) and a hydroxyl radical (•OH).

One of the significant transformation pathways for methyl oleate hydroperoxides involves the formation of epoxides. These can be formed through several mechanisms. Intramolecularly, an alkoxyl radical formed from the hydroperoxide can attack the double bond, leading to the formation of an epoxy-allylic radical, which is then further oxidized. atamanchemicals.com For example, the 11-hydroperoxide can form the 10,11-epoxy ester, and the 8-hydroperoxide can form the 8,9-epoxy ester. atamanchemicals.com Both the 9- and 10-hydroperoxides can lead to the formation of the 9,10-epoxy ester. atamanchemicals.com

Epoxides can also be formed through intermolecular reactions where a hydroperoxide reacts with an unoxidized methyl oleate molecule. Furthermore, the epoxidation of methyl oleate can be achieved synthetically using reagents like hydrogen peroxide in the presence of a catalyst. rsc.orggoogle.comresearchgate.net The resulting epoxidized methyl oleate is a valuable chemical intermediate. wiley.comresearchgate.net

Hydroxyepoxides are also common secondary products, often formed from the further reaction or rearrangement of the initial oxidation products. researchgate.net The presence of both a hydroxyl and an epoxide group on the fatty acid chain adds to the complexity of the product mixture.

The decomposition of methyl oleate hydroperoxides is a major source of volatile and non-volatile carbonyl compounds, which are significant contributors to the off-flavors and odors associated with lipid oxidation. The formation of these compounds typically occurs through the cleavage of the carbon-carbon bond adjacent to the alkoxyl radical. iastate.eduiastate.edu

The specific aldehydes and ketones formed depend on the position of the original hydroperoxide group. For example, the decomposition of the 11-hydroperoxy isomer can lead to the formation of heptanal, while the 8-hydroperoxy isomer can yield 2-undecenal. The thermal decomposition of purified this compound isomers has been shown to produce a range of volatile compounds. dss.go.thresearchgate.net

In addition to volatile aldehydes, non-volatile aldehyde esters are also formed. wiley.com The hydroperoxides can be converted into dinitrophenylhydrazones of aldehydes and aldehyde esters for analytical purposes, although care must be taken as the hydroperoxides themselves can decompose under the acidic conditions of the derivatization reaction. iastate.eduwiley.com Keto-oleates, with a carbonyl group on carbons 8, 9, 10, or 11, can also be formed, potentially through the dehydration of the corresponding hydroperoxides. atamanchemicals.com

Table 3: Carbonyl Compounds from the Decomposition of this compound Isomers

| Isomeric Hydroperoxide | Primary Carbonyl Scission Products |

| 11-hydroperoxy-9-ene | Heptanal, methyl 10-oxo-8-decenoate |

| 9-hydroperoxy-10-ene | Nonanal, methyl 9-oxononanoate |

| 8-hydroperoxy-9-ene | 2-Undecenal, methyl 7-oxoheptanoate |

| 10-hydroperoxy-8-ene | 2-Decenal, methyl 9-oxononanoate |

This table outlines the expected primary scission products from the major hydroperoxide isomers of methyl oleate. iastate.edu

Further reactions of the radical intermediates formed during the decomposition of methyl oleate hydroperoxides can lead to the formation of cyclic compounds and polymers. atamanchemicals.com Dimerization of hydroperoxides can occur through the combination of alkyl or alkoxy radicals. researchgate.net

Epoxidized methyl oleate, a derivative of this compound transformation, can undergo cationic polymerization to form polyethers. wiley.comresearchgate.net This process can lead to a mixture of linear and cyclic oligomers. researchgate.net The reaction conditions, such as the type of initiator and the presence of water, can influence the proportion of linear versus cyclic products. wiley.com These polymerization reactions are of interest for the production of bio-based polymers and resins. researchgate.net

The formation of these higher molecular weight species contributes to the increase in viscosity and darkening of color observed in highly oxidized oils.

Advanced Analytical Methodologies for Methyl Oleate Hydroperoxide Research

Chromatographic Separation and Detection Methods

Chromatography is essential for separating the complex mixture of hydroperoxide isomers formed during the oxidation of methyl oleate (B1233923). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used, often coupled to the spectroscopic detectors described above.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of thermally unstable and nonvolatile lipid hydroperoxides because it operates at or near room temperature, thus preventing thermal degradation of the analytes. mdpi.com Both normal-phase (NP) and reversed-phase (RP) HPLC are employed for the separation and quantification of methyl oleate hydroperoxide isomers. mdpi.comnih.gov

NP-HPLC, typically using a silica (B1680970) column, is highly effective for separating positional isomers. mdpi.comnih.gov Mobile phases usually consist of a nonpolar solvent like hexane (B92381) with a small amount of a polar modifier such as 2-propanol or diethyl ether. tandfonline.comtandfonline.com For example, a mobile phase of hexane/isopropyl alcohol/acetic acid (96.9/3/0.1) has been used successfully. nih.gov Detection is commonly performed using a UV detector set at ~234 nm for conjugated diene hydroperoxides. nih.govresearchgate.net For non-conjugated hydroperoxides, post-column derivatization with fluorescent reagents like diphenyl-1-pyrenylphosphine (B35221) (DPPP) allows for highly sensitive detection. nih.govdoi.org

RP-HPLC, often utilizing C8 or C18 columns, separates compounds based on their hydrophobicity. nih.govtandfonline.comresearchgate.net This technique is useful for separating different classes of lipid hydroperoxides (e.g., fatty acid hydroperoxides from triacylglycerol hydroperoxides). tandfonline.com Gradient elution with mobile phases like water, acetonitrile, and methanol (B129727) is often required for complex samples. tandfonline.com

Table 3: Exemplary HPLC Conditions for this compound Analysis

| HPLC Mode | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Normal Phase (NP) | Silica (5 µm) | Hexane/diethyl ether (93:7) | UV at 234 nm | Separation of geometric isomers tandfonline.com |

| Normal Phase (NP) | ZORBAX SIL | 0.5% 2-propanol in hexane | Refractive Index (RI) | Separation of hydroxyoleate isomers tandfonline.com |

| Normal Phase (NP) | Kromasil-100SI (5 µm) | Hexane/isopropyl alcohol/acetic acid (96.9/3/0.1) | MS/MS | Resolution of hydroperoxy-E-octadecenoic acids nih.gov |

| Reversed Phase (RP) | Octyl-bonded silica | Gradient: Water/acetonitrile/methanol | Post-column FeXO at 592 nm | Simultaneous analysis of different lipid hydroperoxide classes tandfonline.com |

| Reversed Phase (RP) | C-18 | Methanol/water (10:1) | Post-column DPPP (fluorescence) | Quantification of total hydroperoxides doi.org |

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing the volatile secondary decomposition products of methyl oleate hydroperoxides and for determining the isomeric composition of the original hydroperoxides after chemical modification. nih.govdss.go.th

Direct analysis of hydroperoxides by GC is not feasible due to their thermal instability, which causes them to decompose in the hot injector port. researchgate.net Therefore, a two-step derivatization process is typically required. First, the hydroperoxide group is reduced to a more stable hydroxyl group. Second, the resulting hydroxy ester is converted into a volatile derivative, most commonly a trimethylsilyl (B98337) (TMS) ether. nih.gov This derivatization makes the molecule stable enough for GC analysis. nih.govdss.go.th The separation of these TMS-derivatized isomers can be achieved on capillary columns with polar stationary phases, such as OV-225. tandfonline.com

GC-MS is also the primary method for identifying the volatile compounds formed from the thermal decomposition of methyl oleate hydroperoxides. dss.go.thresearchgate.netresearchgate.net By injecting the hydroperoxides directly into a hot GC inlet, they are forced to break down, and the resulting smaller, volatile molecules are separated on the GC column and identified by the mass spectrometer. researchgate.net This approach provides crucial information on the degradation pathways and the formation of flavor and off-flavor compounds. researchgate.net Identified volatiles include aldehydes, ketones, alcohols, and aldehyde esters. dss.go.th

Table 4: Major Volatile Decomposition Products of 9-OOH and 10-OOH Methyl Oleate Isomers Identified by GC-MS

| Compound | Identified from 9-OOH Isomer | Identified from 10-OOH Isomer |

|---|---|---|

| Octanal | ✓ | ✓ |

| Nonanal | ✓ | ✓ |

| Methyl octanoate | ✓ | |

| 2-Decenal | ✓ | |

| Methyl 9-oxo-nonanoate | ✓ | ✓ |

| Methyl 10-oxo-8-decenoate | ✓ | |

| Methyl 11-oxo-9-undecenoate | ✓ |

Thin-Layer Chromatography (TLC) for Screening and Isolation

Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for the preliminary screening and isolation of methyl oleate hydroperoxides from complex lipid mixtures. capes.gov.brsigmaaldrich.com This technique separates compounds based on their differential partitioning between a stationary phase, typically a silica gel plate, and a mobile phase. sigmaaldrich.com Due to its simplicity and high matrix tolerance, TLC is well-suited for initial sample assessment and can handle multiple samples in parallel, making it a time and cost-effective screening tool. sigmaaldrich.com

In the analysis of methyl oleate hydroperoxides, TLC is often employed as a preparative step to separate the hydroperoxides from unoxidized esters and other oxidation products. capes.gov.br For instance, after reduction of the hydroperoxides to their corresponding hydroxyesters, TLC on silica plates can effectively isolate these more polar derivatives. capes.gov.br Further separation of different types of hydroxyesters, such as those derived from oleate and linoleate (B1235992), can be achieved using argentation TLC (silver ion TLC), where the plate is impregnated with silver nitrate. capes.gov.br This allows for separation based on the degree of unsaturation.

A typical TLC process involves the following steps:

Sample Preparation: The lipid sample containing methyl oleate hydroperoxides is dissolved in a suitable solvent. sigmaaldrich.com

Spotting: A small amount of the sample solution is applied to the TLC plate.

Development: The plate is placed in a sealed chamber containing the mobile phase, which then moves up the plate by capillary action, separating the components of the sample.

Visualization: After development, the separated spots are visualized. For hydroperoxides, specific spray reagents can be used. For example, N,N,N',N'-tetramethyl-p-phenylenediamine can be used for the selective detection of phospholipid hydroperoxides, which form purple bands. nih.gov

Isolation: The desired bands can be scraped from the plate and the compound of interest extracted for further analysis. capes.gov.br

While TLC is a powerful tool for screening and isolation, it is primarily a qualitative or semi-quantitative technique. For precise quantification and detailed structural elucidation, it is often used in conjunction with other analytical methods. capes.gov.br

Electrochemical and Chemiluminescence Assays for Hydroperoxide Quantification

Electrochemical and chemiluminescence assays offer sensitive and specific methods for the quantification of methyl oleate hydroperoxides. These techniques are particularly valuable for detecting low concentrations of hydroperoxides, which are primary products of lipid oxidation. usda.govnih.gov

Electrochemical Assays: Electrochemical methods are based on the principle of measuring the current or potential generated by the oxidation or reduction of hydroperoxides at an electrode surface. usda.govmdpi.com These assays are advantageous due to their simplicity, low cost, high sensitivity, and selectivity. mdpi.com

An electrochemical method for the determination of the peroxide value (PV) in oils, an indicator of hydroperoxide content, involves the use of a modified glassy carbon electrode. mdpi.com This approach allows for the direct quantification of hydroperoxides in an organic solvent medium. mdpi.com While electrochemical detection coupled with High-Performance Liquid Chromatography (HPLC) has shown promise for detecting lipid hydroperoxides, challenges remain in detecting other lipid oxidation products. usda.gov

Chemiluminescence Assays: Chemiluminescence (CL) assays are highly sensitive methods that measure the light emitted from a chemical reaction. nih.gov In the context of hydroperoxide quantification, the reaction of luminol (B1675438) with hydroperoxides in the presence of a catalyst, such as a heme compound or peroxidase, produces a flash of light, the intensity of which is proportional to the hydroperoxide concentration. nih.govresearchgate.net

The luminol-enhanced chemiluminescence (LCL) method is particularly effective for detecting lipid hydroperoxides formed during thermal oxidation, with a sensitivity reaching the picomolar range (approximately 1 µmol hydroperoxides/kg lipid). researchgate.net To ensure accuracy, the LCL signal is often calibrated using an external hydroperoxide standard like 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). researchgate.net

One of the key advantages of CL assays is their high sensitivity. However, they can be susceptible to interference from other compounds present in the sample that can also generate chemiluminescence. nih.gov Therefore, sample extraction and the use of specific catalysts are often necessary to enhance the specificity of the assay. nih.gov For instance, catalase can be used to eliminate interference from hydrogen peroxide. nih.gov Coupling chemiluminescence detection with HPLC (CL-HPLC) provides a powerful tool for the selective and sensitive quantification of different lipid hydroperoxide classes. jst.go.jp

| Assay Type | Principle | Advantages | Key Considerations |

| Electrochemical | Measures current/potential from hydroperoxide redox reactions. usda.govmdpi.com | Simple, low-cost, high sensitivity, portable. mdpi.com | Challenges in detecting a wide range of oxidation products. usda.gov |

| Chemiluminescence | Measures light from luminol-hydroperoxide reaction. nih.govresearchgate.net | Extremely sensitive (picomolar levels), specific when coupled with HPLC. researchgate.netjst.go.jp | Potential for interference; requires specific catalysts and sometimes extraction. nih.gov |

Advanced Hyphenated Techniques for Comprehensive Analysis

To achieve a comprehensive understanding of the complex mixtures generated during the oxidation of methyl oleate, advanced hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry and nuclear magnetic resonance spectroscopy.

LC-MS/MS and GC-MS for Complex Mixture Analysis and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds formed from the thermal decomposition of methyl oleate hydroperoxides. researchgate.netdss.go.th Prior to analysis, the non-volatile hydroperoxides are typically reduced to the more stable hydroxy esters and then derivatized, often by trimethylsilylation (TMS), to increase their volatility and thermal stability. capes.gov.brnih.gov

GC-MS analysis allows for the separation and identification of a wide array of degradation products, including aldehydes, ketones, and shorter-chain fatty acid esters. researchgate.net For instance, the thermal decomposition of the 10-hydroperoxide isomer of methyl oleate yields specific volatile compounds that can be identified by their mass spectra. dss.go.th A significant finding from GC-MS studies is the unequal formation of isomeric hydroperoxides during autoxidation, with higher concentrations of the 8- and 11-isomers compared to the 9- and 10-isomers. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like intact methyl oleate hydroperoxides, without the need for derivatization. nih.gov This technique couples the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Normal-phase and reversed-phase HPLC can be used to separate different classes of lipid hydroperoxides. nih.gov The use of soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allows for the gentle transfer of these labile molecules into the mass spectrometer. nih.gov LC-MS/MS can provide detailed structural information, including the position of the hydroperoxide group and the stereochemistry of the molecule. nih.gov For example, chiral stationary phase (CSP)-LC-MS/MS has been developed to separate and identify positional and geometric isomers of lipid hydroperoxides. nih.gov The addition of sodium ions post-column can enhance the fragmentation of hydroperoxide isomers, aiding in their structural elucidation. nih.gov

| Technique | Sample State & Preparation | Information Obtained | Key Findings for Methyl Oleate Hydroperoxides |

| GC-MS | Volatile/Semi-volatile; Requires reduction and derivatization (e.g., TMS ethers). nih.gov | Identification of volatile decomposition products (aldehydes, ketones, etc.). researchgate.netdss.go.th | Unequal formation of 8- and 11-hydroperoxide isomers over 9- and 10-isomers. nih.gov |

| LC-MS/MS | Non-volatile/Thermally labile; Analyzed directly. nih.gov | Separation and identification of intact hydroperoxide isomers and other non-volatile oxidation products. nih.govnih.gov | Elucidation of complex hydroperoxide profiles and oxidation mechanisms. nih.gov |

NMR-Based Metabolomics Approaches to Hydroperoxide Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful analytical tool in the field of metabolomics, offering a non-invasive and highly reproducible method for the comprehensive analysis of complex biological mixtures. nih.govcnr.it In the context of this compound research, NMR-based metabolomics provides a unique approach to profile the various hydroperoxide isomers and other oxidation products formed. nih.govmdpi.com

One of the key advantages of NMR is its ability to provide detailed structural information about molecules in solution. mdpi.com High-resolution NMR techniques, such as 1H-NMR and 13C-NMR, can be used to identify and quantify the different hydroperoxide isomers of methyl oleate. mdpi.commdpi.com The chemical shifts of the protons and carbons in the vicinity of the hydroperoxide group are sensitive to its position and stereochemistry, allowing for the differentiation of isomers. mdpi.com

Advanced two-dimensional (2D) NMR experiments, like Heteronuclear Multiple Bond Correlation (HMBC) and Total Correlation Spectroscopy (TOCSY), are particularly valuable for elucidating the complete chemical structure of the hydroperoxides and their degradation products. mdpi.com For example, 1H-13C HMBC experiments have been successfully used to assign the chemical shifts of trans/cis hydroperoxides of methyl oleate. mdpi.com

NMR-based metabolomics studies on the oxidation of methyl linolenate, a related fatty acid methyl ester, have demonstrated the ability to quantify the relative concentrations of different hydroperoxide isomers directly from the 1H-NMR spectrum. mdpi.com This approach provides a snapshot of the metabolic dynamics of the oxidation process. researchgate.net While NMR is generally less sensitive than mass spectrometry, its high reproducibility and quantitative nature make it an invaluable tool for large-scale and long-term studies of lipid oxidation. nih.govresearchgate.net

| NMR Technique | Information Provided | Application in this compound Research |

| 1H-NMR | Quantitative information on the relative concentrations of different hydroperoxide isomers. mdpi.com | Profiling the distribution of hydroperoxide isomers formed during oxidation. mdpi.com |

| 13C-NMR | Detailed structural information based on the chemical shifts of carbon atoms. mdpi.com | Differentiating between various hydroperoxide isomers. mdpi.com |

| 2D NMR (HMBC, TOCSY) | Elucidation of the complete chemical structure and connectivity of atoms within the molecules. mdpi.com | Confirming the structure of novel or complex oxidation products. mdpi.com |

Biological and Biochemical Implications of Methyl Oleate Hydroperoxide Excluding Clinical Human Data

Role in Cellular Lipid Peroxidation Models

The study of methyl oleate (B1233923) hydroperoxide in cellular lipid peroxidation models provides crucial insights into the fundamental mechanisms of oxidative stress. As a simpler ester of a monounsaturated fatty acid, it allows for the detailed investigation of processes that occur in more complex lipid environments like cell membranes. nih.gov

The accumulation of lipid hydroperoxides, including methyl oleate hydroperoxide, is a primary driver of membrane damage in in vitro models. mdpi.commdpi.com The introduction of the polar hydroperoxide group into the nonpolar lipid bilayer disrupts the membrane's structural integrity. mdpi.com

Alteration of Physical Properties : Studies using model systems such as giant unilamellar vesicles (GUVs) have shown that the accumulation of hydroperoxides within the phospholipid bilayer leads to significant changes in the membrane's physical characteristics. This includes an increase in the surface area and a corresponding decrease in the thickness of the membrane. mdpi.com These structural alterations can disrupt the normal packing of phospholipids, affecting membrane fluidity and phase behavior. mdpi.com

Increased Permeability : A direct consequence of the altered membrane structure is an increase in its permeability. mdpi.com The disruption in the lipid packing can create transient pores or defects, allowing for the uncontrolled passage of ions and small molecules across the membrane, thereby disrupting cellular homeostasis.

Photosensitized Damage : Membrane damage can also be initiated through photosensitized oxidation. In this process, a photosensitizer absorbs light and transfers energy to molecular oxygen, generating highly reactive singlet oxygen. acs.orgnih.gov Singlet oxygen can then directly react with the double bonds in lipids like methyl oleate to form hydroperoxides, initiating the cascade of membrane damage. acs.org Excited triplet states of photosensitizers can also abstract hydrogen atoms from lipids, another pathway to the formation of lipid radicals and subsequent peroxidation. acs.org

The following table summarizes key research findings on the mechanisms of membrane damage.

| Mechanism | Description | Key Findings in Model Systems | References |

| Physical Alteration | Accumulation of hydroperoxides increases the polarity of the lipid bilayer. | Increased membrane area, decreased thickness, altered fluidity, and phase separation in GUVs. | mdpi.com |

| Increased Permeability | Disruption of phospholipid packing leads to loss of barrier function. | Release of small-chain secondary products from oxidation increases membrane permeability. | mdpi.com |

| Photosensitized Oxidation | Light-activated molecules generate reactive oxygen species that oxidize lipids. | Singlet oxygen and excited triplet states of photosensitizers initiate lipid peroxidation, leading to membrane damage. | acs.orgnih.gov |

This compound and its downstream products are reactive electrophiles that can covalently modify cellular macromolecules, leading to functional impairments. nih.govmdpi.com

Protein Modification : The breakdown of lipid hydroperoxides generates a variety of secondary products, most notably α,β-unsaturated aldehydes like 4-hydroxynonenal (B163490) (4-HNE). nih.govmdpi.com These aldehydes are highly reactive towards nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. mdpi.com The formation of these protein adducts can lead to:

Enzyme inactivation.

Alterations in protein structure and function.

Cross-linking of proteins.

Disruption of metabolic pathways. mdpi.com

DNA Damage : The reactive species generated during lipid peroxidation, including peroxyl and alkoxyl radicals formed from the decomposition of hydroperoxides, can directly damage DNA. researchgate.net This can result in the formation of DNA adducts, single- and double-strand breaks, and cross-links with proteins. researchgate.netnih.gov While stable hydroperoxides can be formed on pyrimidine (B1678525) bases, their decomposition in the presence of transition metals can generate further reactive radical intermediates, propagating damage. researchgate.net

Enzymatic Processing and Detoxification of this compound

Biological systems possess sophisticated enzymatic machinery to neutralize the threat posed by lipid hydroperoxides, converting them into less reactive molecules.

A primary detoxification pathway involves the two-electron reduction of the hydroperoxide group to a hydroxyl group, forming the corresponding lipid alcohol. This reaction is catalyzed by a class of enzymes known as peroxidases. tuwien.at

Glutathione (B108866) Peroxidases (GPx) : These are selenium-dependent enzymes that play a central role in hydroperoxide reduction. nih.gov GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as the reducing agent. nih.govmdpi-res.com Phospholipid hydroperoxide glutathione peroxidase (PHGPx) is particularly important as it can directly reduce hydroperoxides within the membrane environment. mdpi.com This action inhibits the propagation of lipid peroxidation and prevents membrane damage. nih.gov

Other Peroxidases : A wide variety of peroxidases exist in plants and microorganisms that can reduce peroxides. tuwien.at These heme-containing proteins catalyze the reduction of peroxides like H₂O₂ while oxidizing various other substrates. tuwien.at

The table below details the enzymatic reduction of hydroperoxides.

| Enzyme Family | Cofactor/Co-substrate | Reaction Catalyzed | Significance | References |

| Glutathione Peroxidases (GPx) | Glutathione (GSH), Selenium | ROOH + 2 GSH → ROH + GSSG + H₂O | Major pathway for detoxifying hydroperoxides in mammalian systems, preventing peroxidative damage. | mdpi.comnih.govmdpi-res.com |

| Peroxidases (general) | Heme | H₂O₂/ROOH + Substrate → H₂O/ROH + Oxidized Substrate | Broad-spectrum reduction of peroxides in various organisms. | tuwien.at |

In plants, a distinct pathway exists for the metabolism of fatty acid hydroperoxides, mediated by hydroperoxide lyases (HPLs). uu.nlmdpi.com

Mechanism of Action : HPLs are cytochrome P450 enzymes (CYP74 family) that catalyze the isomerization of a fatty acid hydroperoxide into a highly unstable hemiacetal intermediate. nih.govnih.gov This reaction is a homolytic rearrangement of the hydroperoxide. nih.govnih.gov

Cleavage Products : The hemiacetal spontaneously decomposes, cleaving the carbon chain of the fatty acid. nih.govnih.gov This cleavage results in the formation of a short-chain aldehyde and a corresponding ω-oxo acid. mdpi.comuu.nl For example, the cleavage of 13-hydroperoxides of linoleic or linolenic acid produces C6-aldehydes, which are known as "green leaf volatiles" and contribute to the characteristic aroma of fresh-cut plants. mdpi.com This enzymatic pathway is a key part of the plant's response to wounding. uu.nl

Signaling Roles of Hydroperoxides in Model Biological Systems

Beyond their role as agents of damage, lipid hydroperoxides and their metabolites are now recognized as important signaling molecules, participating in the regulation of cellular processes. mdpi.comnih.gov

The signaling function of hydroperoxides is concentration-dependent. At low, physiological levels, they can initiate adaptive responses that enhance cellular defense mechanisms. nih.gov

Activation of Transcription Factors : Secondary products of lipid peroxidation, such as 4-HNE, can act as signaling molecules. At low concentrations, 4-HNE can modify specific sensor proteins (e.g., Keap1), leading to the activation of transcription factors like Nrf2. mdpi.com Activated Nrf2 then promotes the expression of a suite of protective genes, including those for antioxidant and detoxifying enzymes, thereby bolstering the cell's antioxidant capacity. nih.gov

Modulation of Kinase Pathways : Emerging research suggests a paradigm where hydrogen peroxide (H₂O₂) can be enzymatically converted into a more stable and specific alkyl hydroperoxide. qmul.ac.uk This alkyl hydroperoxide can then "escape" immediate detoxification by enzymes like GPx and selectively interact with target proteins, such as protein kinase G 1α, to modulate signaling pathways. qmul.ac.uk This indicates that the formation of specific hydroperoxides can lead to highly targeted signaling events rather than indiscriminate oxidation.

Regulation of Cell Fate : Depending on the cellular context and the concentration of hydroperoxides and their byproducts, they can influence decisions between cell survival, senescence, autophagy, or programmed cell death (apoptosis). nih.gov Low levels promote survival and adaptation, while high levels trigger cell death pathways. nih.gov

Modulation of Gene Expression in Cell Cultures

Lipid hydroperoxides, including by inference this compound, can trigger significant changes in gene expression within cultured cells. This modulation is largely a response to the oxidative stress imposed by the hydroperoxide group. While direct transcriptomic or proteomic analyses specifically for this compound are not extensively documented in publicly available research, studies on similar molecules like oleate and other lipid hydroperoxides reveal a general pattern of cellular response.

For instance, the treatment of cell cultures with oleate, the precursor to this compound, has been shown to regulate a wide array of genes involved in metabolism, cell growth, signal transduction, and protein processing diabetesjournals.org. It is plausible that the hydroperoxide derivative would elicit a more pronounced stress response.

Studies on other lipid hydroperoxides, such as those derived from linoleic acid, have demonstrated the upregulation of genes involved in stress responses and antioxidant defense. For example, in intestinal epithelial cells, 13-hydroperoxyoctadecadienoic acid (13-HPODE) was found to upregulate genes associated with the PPAR signaling pathway and fatty acid oxidation scispace.com. It also induced stress-response genes like CREB3L3 and NDRG1, alongside genes involved in glutathione synthesis (GCLC), indicating an adaptive response to oxidative challenge scispace.com. Conversely, genes related to cell proliferation were found to be downregulated scispace.com.

It is important to note that the cellular response is often dose-dependent, with lower concentrations of lipid hydroperoxides potentially activating adaptive survival pathways, while higher concentrations can lead to the induction of apoptotic (programmed cell death) pathways rsc.org.

Table 1: Examples of Genes Potentially Modulated by Lipid Hydroperoxides in Cell Cultures

| Gene Category | Specific Genes (Examples from related lipid hydroperoxide studies) | Potential Function in Response to Hydroperoxide Stress |

| Stress Response | ATF3, DDIT3 (CHOP), PPP1R15A (GADD34) | Endoplasmic reticulum (ER) stress response, apoptosis |

| Antioxidant Defense | HMOX1, CAT, UGT2B4, TXNRD1, GCLC | Heme oxygenase 1, catalase, detoxification, thioredoxin reductase, glutathione synthesis |

| Lipid Metabolism | PLIN2, PCK1, CPT1A | Perilipin 2, phosphoenolpyruvate (B93156) carboxykinase 1, carnitine palmitoyltransferase 1A |

| Cell Cycle & Proliferation | JUN, DUSP4, DKK1 | Transcription factor, MAPK phosphatase, Wnt signaling inhibitor |

This table is illustrative and based on studies of related lipid hydroperoxides; direct data for this compound is limited.

Influence on Cellular Pathways in Animal Models (Non-Human)

In non-human animal models, the administration of lipid hydroperoxides has been shown to influence key cellular signaling pathways, primarily those sensitive to redox state. While specific in-vivo studies focusing solely on this compound are not abundant, research on the effects of its precursor, oleate, and other lipid hydroperoxides provides a framework for understanding its potential impact.

Prolonged exposure to oleate in animal models has been linked to increased oxidative stress, which in turn affects cellular function researchgate.net. It is reasonable to infer that this compound, being a direct oxidant, would have a more immediate and potent effect on these pathways.

Key cellular pathways that are likely influenced by this compound include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including p38 MAPK, JNK, and ERK, are highly responsive to oxidative stress. Oxidants can lead to the activation (phosphorylation) of these kinases, which then regulate a multitude of cellular processes including inflammation, apoptosis, and cell survival creative-proteomics.comnih.gov. For example, oxidative stress has been shown to induce p38 MAPK activation, which in turn can upregulate genes related to autophagy and muscle atrophy in mice creative-proteomics.com.

NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammation and immune responses. Its activity can be modulated by cellular redox status nih.govjst.go.jp. While hydrogen peroxide is often described as a modulator rather than a direct inducer of NF-κB, the oxidative environment created by lipid hydroperoxides could influence the pathway's response to other stimuli jst.go.jp.

PI3K/Akt Pathway: This pathway is central to cell survival and growth. Studies on oleate have shown that the antioxidant N-acetylcysteine (NAC) can reverse some of the oleate-induced changes in genes related to cell growth and survival, suggesting a role for oxidative stress in modulating this pathway diabetesjournals.org.

Research involving the administration of methyl linoleate (B1235992) hydroperoxide to rats has demonstrated an increase in tissue lipid peroxidation, indicating that these molecules are absorbed and can exert their oxidative effects in vivo ftb.com.hr.

Table 2: Cellular Pathways Potentially Influenced by this compound in Non-Human Animal Models

| Pathway | Key Mediators | Potential Downstream Effects |

| MAPK Signaling | p38, JNK, ERK | Inflammation, Apoptosis, Cell Cycle Regulation |

| NF-κB Signaling | IKK, IκB, NF-κB dimers | Regulation of Pro-inflammatory Gene Expression |

| PI3K/Akt Signaling | PI3K, Akt, mTOR | Cell Survival, Growth, Metabolism |

| Oxidative Stress Response | Nrf2, Antioxidant Enzymes | Upregulation of Cellular Defense Mechanisms |

This table outlines pathways influenced by oxidative stress and related lipid hydroperoxides, suggesting potential targets for this compound.

This compound in Microbial Metabolism and Biotransformation

Microorganisms possess diverse metabolic capabilities, including the ability to degrade and transform lipid hydroperoxides. This is a crucial detoxification mechanism, as the accumulation of these reactive species can be damaging to microbial cells.

Research has shown that various intestinal bacteria are capable of degrading lipid hydroperoxides. In one study, methyl linoleate hydroperoxide was incubated with 140 strains of intestinal bacteria, and 25 of these strains demonstrated the ability to reduce the hydroperoxide levels researchgate.net. This suggests that the gut microbiota may play a role in mitigating the potential toxicity of ingested lipid hydroperoxides.

The enzymatic machinery responsible for this biotransformation likely involves peroxidases and reductases. For example, in Helicobacter pylori, the alkyl hydroperoxide reductase (AhpC) is a crucial enzyme for detoxifying organic hydroperoxides researchgate.net. A deficiency in this enzyme leads to the inactivation of catalase, another important antioxidant enzyme, due to the accumulation of organic hydroperoxides researchgate.net. This highlights a coordinated enzymatic defense against hydroperoxide stress in bacteria.

The biotransformation of this compound by microorganisms can lead to a variety of products. The initial step often involves the reduction of the hydroperoxide group to a hydroxyl group, forming hydroxy fatty acid methyl esters. Further enzymatic action can lead to the cleavage of the carbon chain, producing various smaller aldehydes and acids researchgate.net. The specific products formed will depend on the microorganism and the enzymatic pathways it employs. For instance, the lipoxygenase/hydroperoxide lyase pathway, found in some microorganisms and plants, can cleave hydroperoxides into volatile aldehydes and alcohols, which are known as "green leaf volatiles" researchgate.net.

Furthermore, some microbial enzymes, like lipases, can be utilized in chemo-enzymatic processes to transform methyl oleate. While not a direct degradation of the hydroperoxide, these processes can involve the formation of peroxy acids from fatty acids and hydrogen peroxide, leading to the synthesis of epoxides nih.gov. This demonstrates the versatility of microbial enzymes in reactions involving peroxy compounds. The presence of epoxy groups in molecules can also make them more susceptible to microbial degradation.

Table 3: Potential Microbial Biotransformation of this compound

| Microbial Process | Key Enzymes (Examples) | Potential Products |

| Reduction | Peroxidases, Alkyl hydroperoxide reductase (AhpC) | Methyl hydroxyoctadecenoate |

| Cleavage | Hydroperoxide lyase | Volatile aldehydes (e.g., nonanal), Oxo-acids (e.g., methyl 9-oxononanoate) |

| Isomerization | Isomerases | Epoxy-hydroxy derivatives |

This table summarizes potential biotransformation pathways based on known microbial activities on lipid hydroperoxides.

Methyl Oleate Hydroperoxide in Material Science and Food Chemistry Research

Impact on Polymer Degradation and Stabilization Studies

Methyl oleate (B1233923) hydroperoxide plays a significant role in the degradation of polymeric materials. Its formation is a key step in the oxidative processes that lead to the deterioration of polymer properties.

Role in Oxidative Scission and Cross-linking of Polymeric Materials

The presence of methyl oleate hydroperoxide is a critical factor in the oxidative degradation of polymers. This process involves the formation of hydroperoxides as key intermediates, which can subsequently decompose. This decomposition can lead to chain scission, breaking the polymer backbone and reducing its molecular weight, which in turn downgrades the quality of plastics. rsc.orgresearchgate.net Alternatively, the radicals formed from hydroperoxide decomposition can lead to cross-linking, creating a network structure within the polymer. rsc.org Both scission and cross-linking alter the material's mechanical properties, often leading to embrittlement, discoloration, and loss of structural integrity. ajol.info The curing of oil-based paints, for instance, is an autoxidative process where the formation of peroxide species leads to both cross-linking, which is essential for forming a durable film, and oxidation. acs.org

The process of oxidative degradation is often initiated by exposure to heat or light. ajol.info In laboratory settings, high temperatures or intense UV light are used to accelerate the degradation rate by increasing the concentration of reactive oxygen species (ROS), including hydroperoxides. rsc.org Transition metal catalysts can also promote the thermal oxidative degradation of polymers by facilitating the formation of ROS. rsc.org

Strategies for Mitigating Hydroperoxide-Induced Degradation in Polymers

To counteract the detrimental effects of hydroperoxide-induced degradation, various stabilization strategies are employed. These methods aim to inhibit the formation or decomposition of hydroperoxides, thereby extending the service life of polymeric materials. researchgate.net

Common strategies include the addition of stabilizers such as:

UV-absorbers: These molecules absorb harmful UV radiation, preventing the initiation of photo-oxidation. researchgate.net

Radical scavengers: These compounds interrupt the radical chain reactions by trapping reactive radicals. researchgate.net Hindered amine light stabilizers (HALS) are a prominent example. ajol.info

Hydroperoxide decomposers: These additives convert hydroperoxides into more stable, non-radical products. researchgate.net

Antioxidants: These substances are used to combat oxidative damage and prolong the stability of the material. ajol.info

In the context of polymer electrolyte membrane (PEM) fuel cells, which are susceptible to chemical degradation by reactive oxygen species, free radical scavengers like CeO2 nanoparticles have been shown to be effective in mitigating degradation. pnas.org These nanoparticles can capture nearly 100% of the ROS generated within the membrane for a significant period. pnas.org

Role in Biodiesel and Biofuel Stability Research

The presence and reactivity of this compound are central to the stability of biodiesel. As a primary oxidation product of methyl oleate, a major component of many biodiesels, its formation and subsequent reactions significantly impact fuel quality. bioline.org.br

Formation and Accumulation in Biodiesel Matrices

Biodiesel, composed of fatty acid methyl esters (FAMEs), is susceptible to oxidation, particularly the unsaturated FAMEs like methyl oleate. The autoxidation process begins with the formation of hydroperoxides at the carbon atoms adjacent to the double bonds. bioline.org.br The rate of oxidation increases with the degree of unsaturation. tandfonline.com

Several factors accelerate the formation and accumulation of hydroperoxides in biodiesel:

Exposure to Oxygen: Contact with air is a primary driver of oxidation. tandfonline.com

Temperature: Increased temperatures accelerate the rate of oxidation and the formation of oxidation products. tandfonline.com

Light: Photoreactive compounds can generate singlet oxygen, which readily attacks the double bonds in unsaturated FAMEs to form hydroperoxides. mdpi.com

Metal Contaminants: The presence of metals like copper and iron can catalyze the decomposition of hydroperoxides, accelerating the degradation process. rsc.orgnrel.gov

The accumulation of hydroperoxides is often measured by the peroxide value (PV), which increases during the initial stages of oxidation. researchgate.net

Influence on Fuel Quality, Storage Stability, and Engine Performance

The formation of this compound and its subsequent decomposition products have a profound negative impact on biodiesel quality, storage stability, and engine performance. rsc.orgrepec.org

Impact on Fuel Quality and Storage Stability:

Increased Acidity and Viscosity: The decomposition of hydroperoxides leads to the formation of secondary oxidation products like aldehydes, ketones, and carboxylic acids, which increase the acid value and viscosity of the biodiesel. repec.orgscielo.br

Formation of Insolubles: Polymerization of hydroperoxide-derived radicals can form insoluble gums and sediments. bioline.org.brbiodieseleducation.org These insolubles can clog fuel filters. bioline.org.br

Decreased Cetane Number: The formation of oxidation products can lead to a decrease in the cetane number of the biodiesel. scielo.br

Impact on Engine Performance:

Engine Deposits: The insoluble gums and sediments formed during oxidation can lead to deposits in fuel injectors and the combustion chamber, as well as piston ring sticking. bioline.org.brbiodieseleducation.org

Reduced Combustion Efficiency: While some studies show a decrease in carbon monoxide and hydrocarbon emissions with oxidized biodiesel, there is also an increase in fuel consumption. biodieseleducation.org The heating value of biodiesel has been found to decrease as the peroxide value increases. biodieseleducation.org

Increased NOx Emissions: Biodiesel, in general, tends to produce higher NOx emissions compared to conventional diesel, and a fuel high in oleates is expected to align with this trend. bioline.org.brbioline.org.br

The following table summarizes the effects of oxidation on biodiesel properties:

| Property | Effect of Oxidation | Reference |

| Acid Value | Increase | scielo.br |

| Peroxide Value | Increase | scielo.br |

| Viscosity | Increase | scielo.br |

| Insoluble Sediments | Formation | bioline.org.br |

| Cetane Number | Decrease | scielo.br |

| NOx Emissions | Increase | bioline.org.br |

Mitigation Strategies for Biodiesel Oxidation (e.g., Antioxidant Addition)

To improve the oxidative stability of biodiesel, various mitigation strategies are employed, with the addition of antioxidants being the most common and effective method. afit.edu

Antioxidants: Antioxidants are chemical compounds that can delay or prevent oxidation by inhibiting the formation of free radicals. mdpi.com They are categorized as primary and secondary antioxidants. afit.edu

Primary Antioxidants (Radical Scavengers): These antioxidants, typically phenolic compounds, donate a hydrogen atom to free radicals, thus terminating the chain reaction. mdpi.comafit.edu Examples include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (B1681946) (TBHQ). mdpi.com

Secondary Antioxidants (Peroxide Decomposers): These compounds decompose hydroperoxides into non-radical products. afit.edu

The effectiveness of an antioxidant depends on its chemical structure, solubility in biodiesel, and the fatty acid profile of the biodiesel. mdpi.com Phenolic antioxidants are generally considered more effective than amine antioxidants for biodiesel. repec.org Research has shown that pyrogallol (B1678534) (PY) can be a highly effective antioxidant for improving the oxidative stability of biodiesel. rsc.org

Other Mitigation Strategies:

Control of Storage Conditions: Storing biodiesel in the absence of light and oxygen, and at low temperatures, can significantly slow down the oxidation process. mdpi.com

Chemical Modification: Processes like partial hydrogenation can reduce the level of unsaturation in the fatty acid chains, thereby increasing oxidation stability. afit.edu

The following table lists some common antioxidants used in biodiesel and their general effectiveness:

Contribution to Lipid Oxidation in Food Systems

This compound is a central molecule in the study of lipid oxidation, a process of significant concern in the food industry due to its impact on product quality and shelf life. pan.olsztyn.pl Lipid oxidation is the oxidative degradation of fats and oils, particularly those containing unsaturated fatty acids. wikipedia.orgoup.com This process leads to the formation of primary oxidation products, namely hydroperoxides, which are precursors to a cascade of chemical reactions that ultimately degrade the food product. oup.comnih.gov